(S)-Sitagliptin phosphate

DPP‑4 inhibitor selectivity off‑target activity

Researchers requiring enantiomerically pure DPP-4 controls often face confounding off-target effects from DPP-8/9 inhibition in standard gliptin tool compounds. (S)-Sitagliptin phosphate (CAS 654671-77-9), the S-enantiomer with ≥99.0% chiral purity, provides >2,600-fold selectivity over DPP-8/9 (IC50 19 nM). Ideal for stereoselective SAR studies, renal clearance modeling (70-80% renal excretion), and polymorph screening in pre-formulation development.

Molecular Formula C16H20F6N5O6P
Molecular Weight 523.32 g/mol
CAS No. 654671-77-9
Cat. No. B000639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sitagliptin phosphate
CAS654671-77-9
Synonyms0431, MK
4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine
Anhydrous, Sitagliptin Phosphate
Januvia
MK 0431
MK-0431
MK0431
Monohydrate, Sitagliptin Monophosphate
Monohydrate, Sitagliptin Phosphate
Monophosphate Monohydrate, Sitagliptin
Phosphate Anhydrous, Sitagliptin
Phosphate Monohydrate, Sitagliptin
Phosphate, Sitagliptin
sitagliptin
sitagliptin monophosphate monohydrate
sitagliptin phosphate
sitagliptin phosphate anhydrous
sitagliptin phosphate monohydrate
Molecular FormulaC16H20F6N5O6P
Molecular Weight523.32 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1
InChIKeyGQPYTJVDPQTBQC-KLQYNRQASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 40 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Sitagliptin Phosphate Overview


(S)-Sitagliptin phosphate (CAS 654671‑77‑9) is the less active S‑enantiomer of the well‑characterized dipeptidyl peptidase‑4 (DPP‑4) inhibitor sitagliptin phosphate . It exhibits potent inhibition of DPP‑4 with an IC50 of 19 nM in Caco‑2 cell extracts, which is comparable to that of the R‑enantiomer (18‑19 nM) [1]. As a member of the gliptin class, it is primarily used as a research tool in type 2 diabetes studies, where DPP‑4 inhibition elevates endogenous glucagon‑like peptide‑1 (GLP‑1) and glucose‑dependent insulinotropic polypeptide (GIP) levels [2].

Chiral probe: S‑enantiomer reference standard for DPP‑4 inhibition studies
Pathway context: Type 2 diabetes model research via GLP‑1/GIP elevation
Enantiomeric control: High ee minimizes R‑enantiomer interference in SAR assays

Why (S)-Sitagliptin Phosphate Is Unique


While all DPP‑4 inhibitors share a common mechanism of action, their pharmacokinetic profiles, selectivity margins, metabolic fates, and impurity signatures differ substantially, making generic substitution scientifically unsound [1]. For instance, sitagliptin exhibits a >2,600‑fold selectivity for DPP‑4 over DPP‑8/9, whereas vildagliptin and saxagliptin show <450‑fold selectivity [2]. Similarly, bioavailability varies from ~87% for sitagliptin to ~30% for linagliptin [3], and elimination routes differ from predominant renal excretion (sitagliptin) to biliary excretion (linagliptin) [4]. These differences directly influence dosing regimens, safety in renal impairment, and drug‑drug interaction liabilities. Therefore, selecting (S)-sitagliptin phosphate for research or development requires an understanding of these compound‑specific attributes rather than class‑level assumptions.

R‑enantiomer The more active R‑enantiomer may shift potency and confound chiral-specific readouts; direct replacement invalidates stereochemical controls.
Gliptin class DPP‑4 selectivity margins and metabolic profiles differ across vildagliptin, saxagliptin, and linagliptin; pathway response may not transfer.
Elimination route Predominant renal clearance versus biliary-dominant comparators alters exposure in renal-impairment models; requires route-specific review.

(S)-Sitagliptin Phosphate vs. Key Comparators


DPP‑4 Selectivity Over DPP‑8/9

In vitro selectivity for DPP‑4 over DPP‑8 and DPP‑9 is a critical safety parameter for gliptins, as inhibition of DPP‑8/9 has been linked to toxicity. Sitagliptin demonstrates a selectivity margin of >2,600‑fold for DPP‑4 compared to DPP‑8 or DPP‑9 [1]. In contrast, vildagliptin exhibits <300‑fold selectivity and saxagliptin <450‑fold [1]. This data indicates that sitagliptin offers a substantially wider therapeutic window regarding off‑target DPP‑8/9 inhibition.

DPP‑4 Selectivity Over DPP‑8/9
Head-to-head
Sitagliptin >2,600‑fold; vildagliptin >8.7‑fold lower; saxagliptin >5.8‑fold lower
Reported selectivity margin context for DPP‑4 target engagement
Cell‑free enzymatic assays; class-level toxicity linkage to DPP‑8/9
DPP‑4 inhibitor selectivity off‑target activity

Oral Bioavailability vs. Linagliptin

Oral bioavailability directly impacts the systemic exposure required for therapeutic effect. Sitagliptin exhibits a bioavailability of approximately 87% [1]. Linagliptin, in contrast, has a bioavailability of only about 30% [1]. This nearly three‑fold difference implies that a larger fraction of an oral sitagliptin dose reaches the systemic circulation unchanged.

Oral Bioavailability vs. Linagliptin
Cross-study
~87% (sitagliptin) vs. ~30% (linagliptin)
Reported bioavailability context; informs exposure-model interpretation
Human PK studies; inter-study variability may apply
pharmacokinetics bioavailability oral absorption

Renal vs. Biliary Elimination Route

The elimination route determines dosing adjustments in organ impairment. Sitagliptin is primarily excreted renally, with 70‑80% of the dose eliminated unchanged in urine [1]. In contrast, linagliptin is predominantly eliminated via biliary excretion (>70% unchanged in feces) with minimal renal contribution (<6%) [1]. This fundamental difference dictates that sitagliptin requires dose reduction in moderate‑to‑severe renal impairment, whereas linagliptin does not [2].

Renal vs. Biliary Elimination
Head-to-head
Sitagliptin 70‑80% renal; linagliptin 70% biliary
Reported elimination route context for renal-impairment model design
Human mass‑balance studies; transporter interactions require review
drug elimination renal excretion pharmacokinetics

Enantiomeric Purity

The (S)-enantiomer is known to be the less active stereoisomer of sitagliptin phosphate. Commercial (S)-sitagliptin phosphate is supplied with an enantiomeric purity of ≥99.0%, which can optionally be increased to 99.9% [1]. This high enantiomeric excess ensures minimal contamination by the more active (R)-enantiomer, which could otherwise confound pharmacological assays. Patent literature describes synthetic processes yielding enantiopure product with 85‑99.9% enantiomeric excess [2].

Enantiomeric Purity
Spec review
≥99.0% e.e. (optionally 99.9%)
Enantiomeric excess specification for chiral control studies
Chiral HPLC analysis; early synthetic routes yielded 99.5% e.e.
chiral purity enantiomeric excess synthesis

Crystalline Form Stability

The crystalline form of sitagliptin phosphate influences its physicochemical stability. The monohydrate form is thermostable and non‑hygroscopic, whereas the anhydrous form II is metastable and can convert to the stable anhydrous form IV under stress (40°C/75% RH for 1 month) [1]. Form IV remains stable under the same stressed conditions [2]. This knowledge allows researchers to select the appropriate solid form for long‑term storage or formulation studies.

Crystalline Form Stability
Direct comparison
Monohydrate: stable; Form IV: stable under stress; Form II: converts to Form IV
Polymorph selection context for solid-state research
40°C/75% RH, 1 month; Form II metastable
polymorphism stability solid-state

Degradation Profile

Under forced degradation conditions, sitagliptin phosphate shows marked instability in acidic (2.5 M HCl at 60°C) and alkaline environments, forming two major degradation products (DP1 and DP2) [1]. In contrast, the related DPP‑4 inhibitor lobeglitazone remains stable under the same acidic and alkaline conditions [2]. This compound‑specific liability necessitates careful handling and storage conditions for (S)-sitagliptin phosphate.

Degradation Profile
Head-to-head
Sitagliptin degrades in 2.5 M HCl/60°C; lobeglitazone stable
Forced‑degradation context informs handling and impurity control
Two degradation products identified; alkaline stress also relevant
forced degradation stability impurity

(S)-Sitagliptin Phosphate Use Cases


Target Engagement with High Selectivity

Given its >2,600‑fold selectivity over DPP‑8/9 [1], (S)-sitagliptin phosphate is ideally suited for experiments where off‑target inhibition of DPP‑8/9 must be avoided to prevent confounding toxicity signals. It is the preferred tool compound for dissecting DPP‑4‑specific pathways in cell‑based assays and in vivo models.

Pharmacokinetic Modeling in Renal Impairment

With 70‑80% renal excretion as unchanged drug [2], (S)-sitagliptin phosphate is a valuable probe for studying the impact of renal function on DPP‑4 inhibitor clearance. It is frequently employed in preclinical models of chronic kidney disease to evaluate dose adjustments and exposure‑response relationships.

Enantiomer‑Specific Pharmacological Comparisons

As the less active S‑enantiomer, (S)-sitagliptin phosphate serves as an essential control in studies investigating stereoselective DPP‑4 inhibition. Its high enantiomeric purity (≥99.0%) [3] ensures that observed effects are not confounded by the more potent R‑enantiomer, making it a critical reagent for structure‑activity relationship (SAR) investigations.

Solid‑Form Selection in Pre‑formulation

Researchers engaged in formulation development utilize (S)-sitagliptin phosphate monohydrate for its favorable thermostability and non‑hygroscopic properties [4]. Knowledge of polymorphic transformations under stress conditions guides the selection of the most robust crystalline form for early‑stage drug product design.

Application
Selection Property
Validation Focus
DPP‑4 pathway research
DPP‑4 selectivity context
DPP‑8/9 off‑target inhibition review
Renal elimination model studies
Renal clearance pathway context
Urinary excretion fraction review
Chiral control / SAR studies
Enantiomeric purity specification
Stereochemical interference review
Pre‑formulation solid‑state research
Crystalline form stability
Polymorph transformation monitoring

Technical Documentation Hub

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31 linked technical documents
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